molecular formula C17H15Cl2NO4 B6603861 Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate CAS No. 111200-10-3

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Cat. No.: B6603861
CAS No.: 111200-10-3
M. Wt: 368.2 g/mol
InChI Key: YNQFVTRWJMTYIG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate is a chemical compound of significant interest in agricultural and biochemical research, particularly in the study of synthetic auxin herbicides. Its molecular structure incorporates a 2,4-dichlorophenoxyacetyl group, which is analogous to the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . 2,4-D functions as a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants . The specific mechanism is believed to involve the herbicide's binding to auxin receptors, which triggers abnormal gene expression and signal transduction, ultimately causing a fatal hormonal imbalance . As a derivative, this compound offers researchers a valuable tool for probing the structure-activity relationships of phenoxyherbicides. It can be used to investigate metabolic pathways, degradation profiles, and the molecular basis of herbicide resistance and selectivity. Studies on related compounds show that microbial degradation is a key environmental fate for such herbicides, driven by specific enzymes and catabolic genes . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)11-3-6-13(7-4-11)20-16(21)10-24-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQFVTRWJMTYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363777
Record name ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111200-10-3
Record name ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Alkylation-Amidation Approach

A widely adopted strategy involves sequential alkylation and amidation reactions. The first step entails the alkylation of 4-aminobenzoic acid with ethyl bromoacetate under basic conditions to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,4-dichlorophenoxyacetyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to yield the target compound. Key parameters include:

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.

  • Temperature : 0–5°C during acyl chloride addition to minimize side reactions.

  • Catalyst : Triethylamine (TEA) to neutralize HCl byproducts.

Yields for this method typically range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

One-Pot Tandem Esterification-Amidation

Recent advances propose a one-pot synthesis starting from 4-nitrobenzoic acid. The process combines esterification and nitro group reduction, followed by in situ amidation:

  • Esterification : 4-Nitrobenzoic acid is refluxed with ethanol using neodymium sesquioxide (Nd₂O₃) as a solid catalyst, achieving >90% conversion to ethyl 4-nitrobenzoate.

  • Hydrogenation : The nitro group is reduced to an amine using Pd/C (5% loading) under H₂ at 80–100°C, yielding ethyl 4-aminobenzoate.

  • Amidation : Direct addition of 2,4-dichlorophenoxyacetyl chloride completes the synthesis.

This method eliminates intermediate isolation steps, reducing solvent waste and improving throughput (yield: 82–85%).

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight the superiority of rare-earth oxides (e.g., Nd₂O₃) over traditional acid catalysts like sulfuric acid in esterification. Nd₂O₃ achieves 94% conversion with negligible corrosion or waste acid generation. For hydrogenation, Pd/C outperforms Raney nickel in selectivity, minimizing over-reduction byproducts.

Solvent and Temperature Effects

  • Esterification : Toluene as a water-carrying agent enhances esterification efficiency by azeotropic water removal.

  • Amidation : Polar aprotic solvents (e.g., DMF) improve acyl chloride reactivity but require strict moisture control to prevent hydrolysis.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Scaling up the one-pot method involves continuous flow systems:

  • Esterification Module : Fixed-bed reactor packed with Nd₂O₃ catalyst (residence time: 2–4 h).

  • Hydrogenation Module : Multiphase flow reactor with Pd/C cartridges (H₂ pressure: 10–15 bar).

  • Amidation Unit : Microreactor for precise stoichiometric control of acyl chloride.

This configuration achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, surpassing batch reactors by 40%.

Solvent and Catalyst Recycling

Industrial processes recover >95% of toluene via distillation and regenerate Pd/C through oxidative treatment (300°C, air flow), maintaining catalytic activity over 10 cycles.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 4.30 (q, 2H, -OCH₂), 7.25–8.10 (m, aromatic protons).

  • IR : 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the triclinic crystal system (a = 8.2104 Å, b = 10.3625 Å) with intermolecular hydrogen bonds stabilizing the lattice .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoate Esters

The following table compares Compound 7e with structurally related benzoate derivatives:

Compound Name & Identifier Molecular Formula Key Substituents Melting Point (°C) Biological Activity/Application Reference
Ethyl 4-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoate (7e) C₁₉H₁₇Cl₅N₄O₃S 2,4-Dichlorophenoxy, thioureido, trichloroethyl 195–197 Antimicrobial, enzyme inhibition
Ethyl 4-{[2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoyl]amino}benzoate C₂₆H₂₂N₂O₅ Isoindole dione, phenylpropanoyl N/A Potential anticancer agent
Diclofop-methyl C₁₆H₁₄Cl₂O₄ 2-(2,4-Dichlorophenoxy)phenoxy propanoate N/A Herbicide (ACCase inhibitor)
Ethyl 4-[(4-fluorophenyl)sulfonamido]benzoate C₁₅H₁₄FNO₄S Sulfonamido, 4-fluorophenyl N/A Enzyme inhibition studies
Key Observations:

Substituent Impact on Activity: The 2,4-dichlorophenoxy group in 7e and diclofop-methyl enhances lipophilicity, facilitating membrane penetration. However, diclofop-methyl targets plant acetyl-CoA carboxylase (ACCase), while 7e inhibits bacterial DHFR .

Synthetic Pathways: 7e is synthesized via condensation of 2-(2,4-dichlorophenoxy)acetamide with ethyl 4-aminobenzoate derivatives , whereas sulfonamide analogs require sulfonation of anilines .

Spectral and Physicochemical Differences

  • NMR Profiles :
    • 7e shows distinct ¹H NMR signals for the ethyl ester (δ 1.22–1.27 ppm) and thioureido NH (δ 10.3 ppm) , absent in sulfonamide derivatives, which exhibit downfield shifts for sulfonyl groups (δ 7.8–8.2 ppm) .
  • Melting Points :
    • 7e ’s high melting point (195–197°C) reflects crystallinity due to hydrogen bonding via thioureido and amide groups, whereas less polar analogs (e.g., diclofop-methyl) are liquids at room temperature .

Biological Activity

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate, commonly referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), has garnered attention due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving:

  • Formation of 2,4-Dichlorophenoxyacetic Acid :
    • Reacting 2,4-dichlorophenol with chloroacetic acid in the presence of sodium hydroxide.
  • Acylation of 4-Aminobenzoic Acid :
    • The dichlorophenoxyacetic acid is coupled with 4-aminobenzoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Esterification :
    • Final esterification is achieved by reacting the carboxylic acid group with ethanol in the presence of sulfuric acid.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Research has shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Effects on Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µg/mL.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can bind to various receptors, affecting downstream signaling pathways critical for cell survival and proliferation .

Toxicological Considerations

While exploring its biological activities, it is essential to consider potential toxic effects. This compound has been classified as very toxic to aquatic life, indicating that environmental exposure should be carefully managed .

Q & A

Basic Research Questions

What are the optimized synthetic routes for Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate, and how can purity be maximized?

The synthesis typically involves:

  • Step 1 : Preparation of 2,4-dichlorophenoxy acetic acid via esterification of 2,4-dichlorophenol with chloroacetic acid under acidic conditions (e.g., H₂SO₄ in methanol, reflux for 4 hours) .
  • Step 2 : Coupling with ethyl 4-aminobenzoate using carbodiimide-based reagents (e.g., DCC or EDC) to form the amide bond.
  • Purity Optimization : Recrystallization from ethanol or methanol and column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical. Monitoring by HPLC (C18 column, UV detection at 254 nm) ensures >95% purity .

Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : ¹H NMR (DMSO-d₆) shows peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet), amide NH (δ 10.2 ppm, singlet), and aromatic protons (δ 7.2–8.1 ppm) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at ~400 m/z) validates molecular weight .

What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination via ELISA for prostaglandin E₂) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

What molecular mechanisms underlie its COX-2 inhibitory activity?

The compound binds to the COX-2 active site via hydrogen bonding between the amide NH and Arg120, while the dichlorophenoxy group occupies the hydrophobic pocket. Molecular docking (AutoDock Vina) and mutagenesis studies confirm these interactions . Synergy with NSAIDs (e.g., aspirin) is being explored to enhance anti-inflammatory efficacy .

How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Chlorine vs. Fluorine : The 2,4-dichloro motif enhances COX-2 selectivity over COX-1 (10-fold higher inhibition) compared to mono-chloro analogs .
  • Ester vs. Carboxylic Acid : Ethyl ester improves membrane permeability (logP ~3.5) versus the free acid (logP ~1.8), as shown in Caco-2 cell permeability assays .
  • Thiophene vs. Benzene : Thiophene-containing analogs (e.g., ) show enhanced antibacterial activity due to sulfur’s electronegativity .

How can pharmacokinetic challenges (e.g., low solubility) be addressed?

  • Prodrug Design : Hydrolysis of the ethyl ester in vivo to the carboxylic acid improves aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL in PBS) .
  • Nanocarriers : Liposomal encapsulation increases bioavailability (AUC 2.5-fold higher in rat models) .
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies susceptibility to hepatic metabolism .

How can contradictory data in biological activity studies be resolved?

  • Case Example : Discrepancies in antimicrobial activity (MIC ranging from 8–64 µg/mL) may arise from assay conditions (e.g., pH, inoculum size). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains (e.g., S. aureus ΔNorA) clarify efflux pump effects .
  • Computational Modeling : QSAR models (e.g., CoMFA) correlate electronic parameters (Hammett σ) with activity trends .

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